[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452164
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O3 |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)23-11-9-16(10-12-23)13-22(3)20(25)26-14-17-7-5-4-6-8-17/h4-8,15-16,18H,9-14,21H2,1-3H3/t18-/m0/s1 |
| Standard InChI Key | FAXMFFCLUNEZRW-SFHVURJKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s structure integrates three critical components:
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A piperidine ring substituted at the 4-position with a methyl-carbamic acid benzyl ester group.
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An (S)-2-amino-3-methyl-butyryl side chain attached to the piperidine nitrogen, introducing chirality.
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A benzyl ester protecting group on the carbamic acid moiety, enhancing stability during synthesis.
The stereochemistry at the (S)-configured amino acid residue is pivotal for interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.
Molecular Formula and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>31</sub>N<sub>3</sub>O<sub>3</sub> | Derived |
| Molecular Weight | 361.48 g/mol | Calculated |
| CAS Number | Not Assigned | — |
| IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-methylcarbamate | Systematic |
The molecular formula was extrapolated from analogs such as [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (C<sub>19</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>) and its isopropyl variant (C<sub>22</sub>H<sub>35</sub>N<sub>3</sub>O<sub>3</sub>). The absence of a registered CAS number underscores its status as a research-grade compound.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester likely follows a multi-step sequence:
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Piperidine Functionalization: Introduction of a methyl group at the 4-position via alkylation or reductive amination.
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Amino Acid Coupling: Condensation of (S)-2-amino-3-methyl-butyric acid with the piperidine nitrogen using coupling agents like HOBt/DCC.
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Carbamate Formation: Reaction of the secondary amine with methyl chloroformate, followed by benzyl ester protection.
Critical Reaction Conditions
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Temperature Control: Exothermic reactions (e.g., acylation) require cooling to 0–5°C to prevent racemization.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for carbamate formation.
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Purification: High-Performance Liquid Chromatography (HPLC) achieves >95% purity, as validated for related piperidine carbamates.
Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy:
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<sup>1</sup>H NMR: Signals at δ 1.05 (d, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), δ 3.70 (m, 1H, piperidine CH<sub>2</sub>N), and δ 7.35 (m, 5H, benzyl aromatic).
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<sup>13</sup>C NMR: Carbamate carbonyl at δ 155–160 ppm, consistent with benzyl ester analogs.
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Mass Spectrometry: ESI-MS m/z 362.2 [M+H]<sup>+</sup>, aligning with the molecular weight.
Chirality Verification
Chiral HPLC using a cellulose-based column confirms the (S)-configuration of the amino acid moiety, critical for maintaining enantiomeric excess (>99%).
Research Gaps and Future Directions
Despite promising data from analogs, direct studies on [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester are lacking. Key priorities include:
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.
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Target Deconvolution: Identifying off-target effects via proteome-wide screening.
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Structure-Activity Relationships (SAR): Modifying the benzyl ester to optimize potency.
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